![molecular formula C9H12FN B13410430 1-[3-(2-Fluoroethyl)phenyl]methanamine CAS No. 767286-13-5](/img/structure/B13410430.png)
1-[3-(2-Fluoroethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Fluoroethyl)phenyl]methanamine is an organic compound that belongs to the class of phenylmethanamines It features a phenyl ring substituted with a 2-fluoroethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromophenylmethanamine.
Fluoroethylation: The 3-bromophenylmethanamine undergoes a nucleophilic substitution reaction with 2-fluoroethyl bromide in the presence of a base like potassium carbonate. This step introduces the 2-fluoroethyl group to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Fluoroethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl ketones, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
1-[3-(2-Fluoroethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Fluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluorophenyl)methanamine: Similar structure but lacks the 2-fluoroethyl group.
3-Fluorophenmetrazine: A compound with a different substitution pattern on the phenyl ring.
(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine: Contains additional fluorine atoms and a different substitution pattern.
Uniqueness
1-[3-(2-Fluoroethyl)phenyl]methanamine is unique due to the presence of both a fluoroethyl group and a methanamine group on the phenyl ring. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
767286-13-5 |
|---|---|
Fórmula molecular |
C9H12FN |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
[3-(2-fluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H12FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,7,11H2 |
Clave InChI |
NAMRLSFZVZFARX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



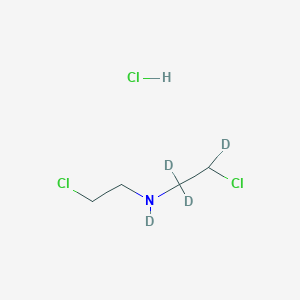

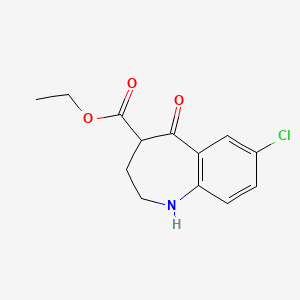
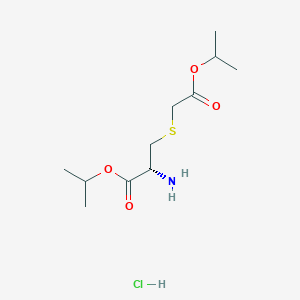
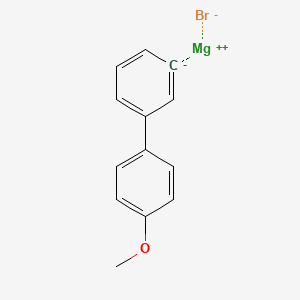
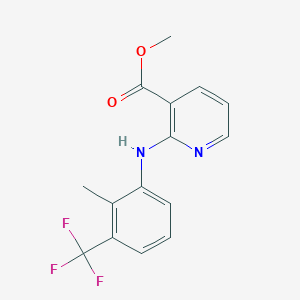
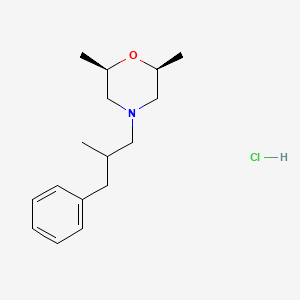
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
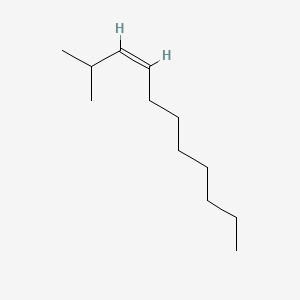
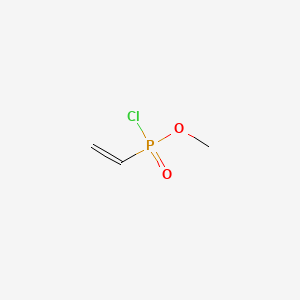
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
